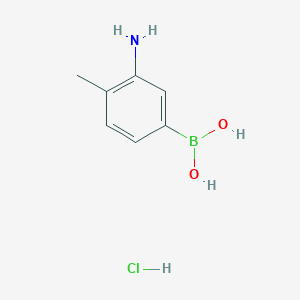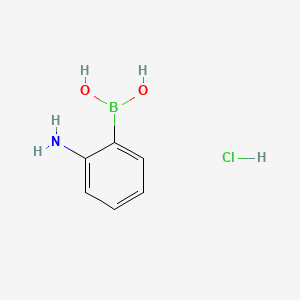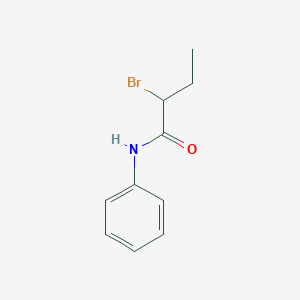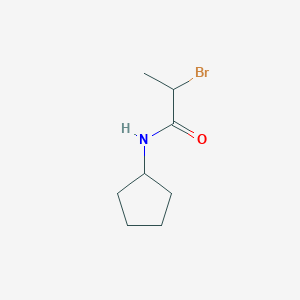![molecular formula C11H18N2O3 B1286094 8-Boc-3,8-二氮杂双环[3.2.1]辛烷-2-酮 CAS No. 417727-40-3](/img/structure/B1286094.png)
8-Boc-3,8-二氮杂双环[3.2.1]辛烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
科学研究应用
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that PARP-1 could be a potential target.
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Result of Action
It is known that this compound is used in the synthesis of pharmaceutical compounds for the prevention or treatment of PARP-1-associated diseases , suggesting that it may have a role in modulating the activity of this enzyme.
生化分析
Biochemical Properties
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of isoquinolinone derivatives and pharmaceutical compounds. It interacts with enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is associated with DNA repair mechanisms and cellular stress responses . The interaction between 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one and PARP-1 involves the inhibition of the enzyme’s activity, thereby influencing cellular processes related to DNA repair and apoptosis.
Cellular Effects
The effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP-1, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and proliferation . Additionally, it affects the expression of genes involved in DNA repair, cell survival, and stress responses.
Molecular Mechanism
The molecular mechanism of action of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves its binding interactions with biomolecules, particularly PARP-1. The compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may also interact with other proteins involved in DNA repair and cell cycle regulation, amplifying its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one change over time. The compound exhibits stability under refrigerated conditions, maintaining its biochemical properties for extended periods . Upon exposure to room temperature, it may undergo gradual degradation, leading to a decrease in its efficacy. Long-term studies have shown that 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can induce sustained effects on cellular function, including prolonged inhibition of PARP-1 activity and persistent DNA damage .
Dosage Effects in Animal Models
The effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits PARP-1 activity, leading to reduced tumor growth and enhanced sensitivity to chemotherapy . At high doses, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is involved in metabolic pathways related to DNA repair and cellular stress responses. It interacts with enzymes such as PARP-1, influencing the synthesis of poly (ADP-ribose) chains and modulating metabolic flux . The compound’s effects on metabolite levels include the accumulation of DNA damage markers and alterations in nucleotide pools, reflecting its impact on cellular metabolism and DNA repair processes .
Transport and Distribution
Within cells and tissues, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PARP-1 and other proteins involved in DNA repair . This interaction facilitates its distribution to sites of DNA damage, where it exerts its inhibitory effects on PARP-1 activity and promotes DNA repair inhibition .
Subcellular Localization
The subcellular localization of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles involved in DNA repair and cellular stress responses . This localization is crucial for its inhibitory effects on PARP-1 and its role in modulating DNA repair processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with various reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the diazabicyclo compound to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicyclo compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
相似化合物的比较
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-40-3 |
Source


|
| Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














